

N-Methyl-2-morpholinoethanamine CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-2-morpholinoethanamine*

Cat. No.: *B1283371*

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Technical Guide: N-Methyl-2-morpholinoethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental physicochemical properties of **N-Methyl-2-morpholinoethanamine**. Due to the limited availability of published experimental protocols and signaling pathway information specific to this compound in the public domain, this document focuses on its core identifiers and presents a generalized experimental workflow for compound characterization.

Core Compound Information

The foundational data for **N-Methyl-2-morpholinoethanamine** is summarized below.

Property	Value	Reference
CAS Number	41239-40-1	[1]
Molecular Weight	144.2147 g/mol	[1]
Molecular Formula	C7H16N2O	[1]

Synonyms: **N-Methyl-2-morpholinoethanamine** is also known by several other names, including methyl[2-(morpholin-4-yl)ethyl]amine, 4-Morpholineethanamine, N-methyl-, N-methyl-2-morpholinoethylamine, N-Methyl-4-morpholineethanamine, and 4-[2-(methylamino)ethyl]morpholine[1].

Experimental Protocols

Detailed experimental protocols for **N-Methyl-2-morpholinoethanamine** are not readily available in the public scientific literature. However, a general workflow for the initial characterization of a novel chemical entity in a drug discovery context is outlined below.

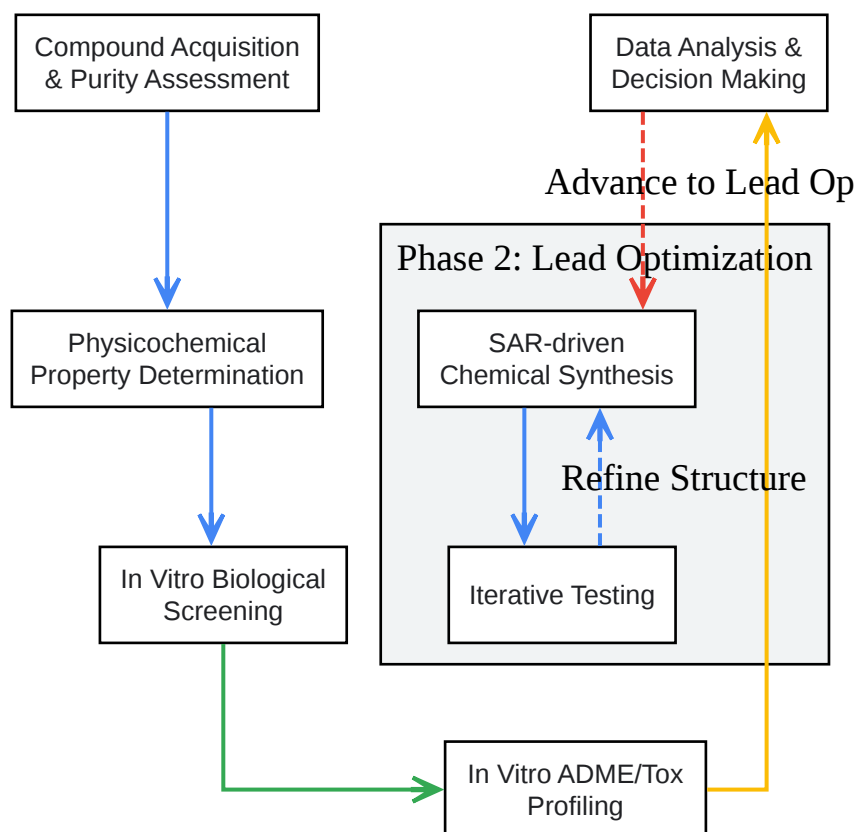
General Compound Characterization Workflow:

- Compound Acquisition and Purity Assessment:
 - Obtain the compound from a commercial supplier or through chemical synthesis.
 - Verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is often assessed using High-Performance Liquid Chromatography (HPLC).
- Physicochemical Property Determination:
 - Experimentally determine key physicochemical properties such as solubility in various solvents (e.g., water, DMSO), pKa, and lipophilicity (LogP/LogD). These properties are crucial for understanding the compound's behavior in biological systems.
- In Vitro Biological Screening:
 - Conduct primary screening assays to determine the compound's biological activity. This could involve target-based assays (e.g., enzyme inhibition, receptor binding) or cell-based phenotypic assays.
 - Determine the potency (e.g., IC₅₀, EC₅₀) and efficacy of the compound in relevant assays.
- In Vitro ADME/Tox Profiling:

- Assess the preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This may include assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).
- Evaluate in vitro cytotoxicity in relevant cell lines to identify potential toxicity issues early in the discovery process.
- Data Analysis and Hit-to-Lead Progression:
 - Analyze the collected data to establish a structure-activity relationship (SAR).
 - Based on the overall profile, decide whether to advance the compound to further studies, such as lead optimization and in vivo testing.

Visualizations

The following diagram illustrates a generalized workflow for the initial characterization of a chemical compound in a research and development setting.



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Caption: Generalized workflow for compound characterization.

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References

- 1. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [N-Methyl-2-morpholinoethanamine CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283371#n-methyl-2-morpholinoethanamine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1283371#n-methyl-2-morpholinoethanamine-cas-number-and-molecular-weight)

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